molecular formula C₂₄H₃₈N₂O₄ B1156930 (2R,3S,11bR)-Dihydrotetrabenazine D-Val

(2R,3S,11bR)-Dihydrotetrabenazine D-Val

Cat. No.: B1156930
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,11bR)-Dihydrotetrabenazine D-Val is a characterized chiral impurity and analytical reference standard relevant to the development and quality control of vesicular monoamine transporter 2 (VMAT2) inhibitor pharmaceuticals, such as valbenazine and tetrabenazine . The precise stereochemistry of this compound is critical for its application, as the four possible dihydrotetrabenazine (HTBZ) isomers are known to have unique pharmacological profiles, including distinct potencies for VMAT2 inhibition and different off-target binding affinities . This makes the compound an essential tool for researchers conducting stereoselective metabolism studies, pharmacokinetic analyses, and for ensuring the analytical specificity of methods used to monitor isomeric purity during drug synthesis and formulation . Valbenazine, a prodrug, is specifically designed to be hydrolyzed into a single active metabolite, [+]-α-HTBZ, to minimize exposure to other isomers that may contribute to off-target effects . The this compound standard allows for the precise identification and quantification of process-related impurities and degradation products, helping to ensure the safety and efficacy of the final pharmaceutical product. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action Studies

VMAT2 Binding Affinity and Selectivity of (2R,3S,11bR)-Dihydrotetrabenazine D-Val

The therapeutic action of this compound is mediated through the high-affinity binding of its active metabolite, (+)-α-dihydrotetrabenazine, to VMAT2. researchgate.netnih.gov The prodrug itself, valbenazine (B1662120), demonstrates a lower affinity for VMAT2. researchgate.netnih.gov

Radioligand binding assays have been instrumental in quantifying the affinity of valbenazine and its metabolites for VMAT2. The active metabolite, (+)-α-dihydrotetrabenazine (also referred to as R,R,R-DHTBZ), is a potent VMAT2 inhibitor. researchgate.netnih.gov Studies using rat striatum, rat forebrain, and human platelet homogenates have consistently shown its high affinity. researchgate.netnih.gov

In contrast, the parent compound, valbenazine, and another metabolite, NBI-136110, exhibit significantly lower binding potencies for VMAT2. researchgate.netnih.gov Valbenazine demonstrates a high selectivity for VMAT2 over VMAT1, with virtually no affinity for VMAT1 (Ki >10,000 nM). nih.gov

Table 1: VMAT2 Binding Affinities (K_i) of Valbenazine and its Metabolite

Compound Tissue/Cell Source K_i (nM) Citations
(+)-α-Dihydrotetrabenazine Rat Striatum 1.0 - 2.8 researchgate.netnih.gov
Rat Forebrain 4.2 researchgate.netnih.gov
Human Platelets 2.6 - 3.3 researchgate.netnih.gov
Rat Brain Striatum 0.97 nih.govnih.gov
Valbenazine Rat Striatum 110 - 190 researchgate.netnih.gov
~150 nih.gov
NBI-136110 (metabolite) Rat Striatum 160 - 220 researchgate.netnih.gov

Dihydrotetrabenazine (B1670615) has three chiral centers, resulting in eight possible stereoisomers. researchgate.net The binding affinity for VMAT2 is highly stereospecific. nih.govnih.gov The (+)-α isomer, (2R,3S,11bR)-dihydrotetrabenazine, which is the active metabolite of valbenazine, is the most potent and selective VMAT2 inhibitor among the isomers. cambridge.orgnih.gov

Studies comparing the enantiomers of α-dihydrotetrabenazine reveal a significant difference in affinity. The (+)-isomer ((+)-α-DTBZ) demonstrates high affinity for VMAT2, while the (-)-isomer is largely inactive, with a more than 1000-fold lower affinity. nih.govnih.gov This highlights the stereospecificity of the interaction with the VMAT2 binding site. nih.gov When compared to the β-isomers, the (+)-α isomer is also considered the most potent inhibitor. cambridge.orgnih.gov

Table 2: Comparative VMAT2 Binding Affinities (K_i) of Dihydrotetrabenazine Isomers

Isomer Configuration VMAT2 K_i (nM) Citations
(+)-α-Dihydrotetrabenazine (2R,3S,11bR) 0.97 - 4.2 researchgate.netnih.govnih.govnih.gov
(-)-α-Dihydrotetrabenazine (2S,3R,11bS) ~2200 nih.govnih.gov
(+)-β-Dihydrotetrabenazine (2R,3R,11bR) Potent VMAT2 inhibitor nih.gov
(-)-β-Dihydrotetrabenazine (2S,3S,11bS) Lower VMAT2 affinity uib.no

Inhibition of Monoamine Uptake into Synaptic Vesicles

The high-affinity binding of (+)-α-dihydrotetrabenazine to VMAT2 translates into functional inhibition of monoamine transport into presynaptic vesicles. ingrezzahcp.comnih.gov This action reduces the amount of neurotransmitters, particularly dopamine (B1211576), available for release into the synapse, thereby modulating dopaminergic neurotransmission. ingrezzahcp.comnih.gov

Functional assays using synaptosomes, which are isolated presynaptic terminals, confirm the inhibitory effect of dihydrotetrabenazine on monoamine uptake. Dihydrotetrabenazine has been shown to inhibit the uptake of serotonin (B10506) into synaptic vesicles with an IC50 value of 2.6 nM, which is comparable to its binding affinity (KD = 2.4 nM). nih.gov This suggests that the radioligand binding site is indeed the site responsible for inhibiting the transporter's function. nih.gov The inhibition of VMAT2 prevents the reuptake and storage of not only serotonin but also dopamine and norepinephrine (B1679862) into synaptic vesicles, leaving them susceptible to metabolic breakdown in the cytoplasm. nih.gov The (+)-α-DTBZ metabolite has been shown to be a strong inhibitor of dopamine uptake in rat striatal synaptosomes. nih.gov

The interaction of (+)-α-dihydrotetrabenazine with VMAT2 is reversible. ingrezzahcp.comnih.govnih.gov This is a key characteristic that distinguishes it from irreversible inhibitors like reserpine. nih.gov The reversible binding allows for a more controlled and titratable modulation of VMAT2 activity. The parent drug, valbenazine, is designed for a prolonged release and has a half-life of approximately 20 hours, which allows for sustained levels of the active metabolite and once-daily administration. nih.gov The binding of the inhibitor is believed to lock VMAT2 in a conformation that prevents the transport cycle. biorxiv.org Studies tracking radioligand binding over time after neurotoxin-induced damage show dynamic changes, though this reflects transporter loss rather than the direct time-course of inhibition from a single dose. umich.edunih.gov

Investigation of Off-Target Receptor and Transporter Interactions

A crucial aspect of the pharmacological profile of this compound is its high selectivity for VMAT2. Extensive screening has been conducted to assess the potential for off-target interactions.

Both valbenazine and its primary active metabolite, (+)-α-dihydrotetrabenazine, demonstrate negligible affinity for a wide array of other receptors and transporters. researchgate.netnih.govresearchgate.netnih.gov Specifically, at concentrations up to 10,000 nM, no significant binding was observed at VMAT1, dopamine receptors (D1, D2), or serotonin receptors (including 5-HT1A, 5-HT2A, 5-HT2B). researchgate.netnih.gov This high degree of selectivity minimizes the potential for pharmacological effects mediated by other targets, contributing to a more focused mechanism of action. nih.govresearchgate.net In contrast, some other dihydrotetrabenazine isomers, which are metabolites of tetrabenazine (B1681281) but not valbenazine, show appreciable affinity for dopamine and serotonin receptors. nih.govresearchgate.net

Table 3: Off-Target Binding Profile of Valbenazine and (+)-α-Dihydrotetrabenazine

Target Compound Result Citations
VMAT1 Valbenazine & (+)-α-HTBZ No significant binding (Ki >10,000 nM) nih.gov
Dopamine Receptors (D1, D2) Valbenazine & (+)-α-HTBZ No significant off-target interactions researchgate.netnih.govresearchgate.net
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B) Valbenazine & (+)-α-HTBZ No significant off-target interactions researchgate.netnih.govresearchgate.net
Adrenergic Receptors Valbenazine & (+)-α-HTBZ Negligible affinity researchgate.netresearchgate.net
Monoamine Transporters (DAT, NET, SERT) (+)-α-HTBZ Negligible affinity nih.gov

Compound Names

Abbreviation/Common NameFull Chemical Name
ValbenazineL-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester
(+)-α-Dihydrotetrabenazine ((+)-α-DTBZ)(2R,3S,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-ol
(2R,3R,11bR)-Dihydrotetrabenazine(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-ol
NBI-136110Mono-oxy metabolite of Valbenazine
VMAT2Vesicular Monoamine Transporter 2
Dopamine4-(2-aminoethyl)benzene-1,2-diol
Serotonin3-(2-aminoethyl)-1H-indol-5-ol
Norepinephrine4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol

Binding Profiles at Dopaminergic Receptors (e.g., D1, D2, D3)

This compound, known as valbenazine, and its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), exhibit a highly selective mechanism of action with minimal interaction with dopaminergic receptors. ingrezzahcp.comdrugbank.comnih.gov Radioligand binding assays have demonstrated that both valbenazine and [+]-α-HTBZ have no appreciable binding affinity for a range of receptors, including the dopamine D2 receptor. drugbank.comnih.govnih.gov The inhibitory constant (Ki) for these compounds at dopaminergic receptors is reported to be greater than 5,000 nM, indicating a very low likelihood of direct interaction at clinically relevant concentrations. drugbank.comnih.gov

This lack of affinity for postsynaptic dopamine receptors is a key feature of valbenazine's pharmacological profile. ingrezzahcp.comtardivex.com While some network pharmacology and molecular docking studies have explored potential interactions with targets like Dopamine Receptor D1 (DRD1), D2 (DRD2), and D3 (DRD3), the definitive results from in vitro binding assays confirm that these interactions are negligible. nih.govnih.govdoaj.orgresearchgate.net The clinical activity of valbenazine is therefore not mediated by direct blockade of dopamine receptors but rather through its effects on the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov

Table 1: Binding Affinity of Valbenazine's Active Metabolite at Dopaminergic Receptors This table is interactive. You can sort and filter the data.

Compound Receptor Binding Affinity (Ki) Reference
(+)-α-HTBZ Dopamine D2S > 5,000 nM nih.gov
(+)-α-HTBZ Dopamine D3 > 5,000 nM nih.gov

Affinity for Adrenergic Receptors and Other Monoamine Transporters (e.g., VMAT1)

The high selectivity of valbenazine is also evident in its negligible affinity for adrenergic receptors and for the vesicular monoamine transporter 1 (VMAT1). nih.govtardivex.comprnewswire.com Valbenazine was specifically designed to target VMAT2, which is predominantly located in the central nervous system, while avoiding VMAT1, which is found mainly in peripheral neuroendocrine cells, such as those in the adrenal medulla. nih.govresearchgate.netnih.gov

In vitro studies confirm that valbenazine and its metabolites have no appreciable binding affinity for VMAT1, with a reported Ki greater than 10 µM (10,000 nM). drugbank.com Likewise, they demonstrate a lack of significant interaction with adrenergic, histaminergic, and muscarinic receptors. drugbank.comnih.govprnewswire.com This specificity for VMAT2 is a critical aspect of its mechanism, as it reduces the potential for peripheral side effects. guidetopharmacology.org The primary active metabolite, [+]-α-HTBZ, is a potent VMAT2 inhibitor but has negligible affinity for other monoamine transporters and receptors. nih.govresearchgate.net

Structural Basis of VMAT2 Ligand Binding and Stereospecificity

Valbenazine is a prodrug that is converted to its biologically active form, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which corresponds to the (2R,3R,11bR)-dihydrotetrabenazine stereoisomer. nih.govnih.gov This metabolite is a highly potent and selective inhibitor of VMAT2. nih.govnih.gov The interaction is highly stereospecific; the (+)-α-HTBZ isomer binds to VMAT2 with high affinity (Ki ≈ 3-4 nM), whereas its enantiomer, (−)-α-HTBZ, is significantly less potent (Ki ≈ 23,700 nM). nih.govresearchgate.net This highlights the crucial role of the specific three-dimensional structure of the (2R,3R,11bR) isomer for effective VMAT2 inhibition.

Molecular Docking and Dynamics Simulations of this compound with VMAT2

The structural basis for the interaction between VMAT2 inhibitors and the transporter has been elucidated through cryo-electron microscopy (cryo-EM) and computational studies. nih.govnih.gov Cryo-EM structures of human VMAT2 in complex with inhibitors like tetrabenazine (TBZ) and valbenazine (VBZ) have provided detailed snapshots of the binding pocket. nih.govnih.gov These studies show that the inhibitor binds within a central cavity formed by the transmembrane helices of VMAT2. nih.govnih.govelifesciences.org

Molecular dynamics (MD) simulations have been employed to explore the conformational dynamics of the VMAT2-inhibitor complex. nih.govnih.govnih.govelifesciences.org These simulations reveal that upon binding, the inhibitor locks the transporter in an occluded, non-functional state, preventing it from cycling between its cytosolic-open and lumenal-open conformations. nih.govelifesciences.org Specifically, studies with the closely related tetrabenazine show it locks VMAT2 in a lumen-facing occluded state, while valbenazine stabilizes a lumen-facing conformation. nih.gov The valine moiety on valbenazine, which differentiates it from dihydrotetrabenazine, is thought to introduce steric constraints within the binding site, influencing its specific interaction. nih.govelifesciences.org

Identification of Key Binding Site Residues and Conformational Preferences

Structural studies of VMAT2 have identified key amino acid residues that are critical for inhibitor binding. The binding site is located between the two pseudosymmetrical halves of the transporter's 12 transmembrane helices. nih.govnih.gov Both hydrophobic and polar interactions are crucial for stabilizing the inhibitor within this pocket.

Key residues identified through structural and mutagenesis studies include:

Hydrophobic Residues : Aromatic residues such as F135, W318, and Y433 make significant hydrophobic contacts with the inhibitor, contributing to binding affinity. elifesciences.org W318, in particular, acts as a "cap" on the lumenal side, sealing the binding site. nih.gov

Polar Residues : Several polar and titratable residues, including N34, R189, and E312, are in close proximity to the bound inhibitor. nih.govnih.gov N34 is hypothesized to form a hydrogen bond with dihydrotetrabenazine. elifesciences.org The larger valine group of valbenazine may alter this interaction, potentially causing steric clashes. nih.govelifesciences.org

Gating Residues : The transporter's function involves movement of cytosolic and lumenal "gates." The binding of the inhibitor stabilizes a closed state of these gates, preventing substrate access. nih.govnih.gov Key cytosolic gating residues include R217 and Y418, while the lumenal gate is formed by residues like F135, F334, and W318. nih.gov

The binding of valbenazine's active metabolite to this specific site arrests the transporter's conformational cycle, providing the molecular basis for its non-competitive inhibition of monoamine transport. nih.govelifesciences.org

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
ValbenazineL-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester
(+)-α-HTBZ / (+)-α-Dihydrotetrabenazine(2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
TBZTetrabenazine
VMAT1Vesicular Monoamine Transporter 1
VMAT2Vesicular Monoamine Transporter 2
DRD1Dopamine Receptor D1
DRD2Dopamine Receptor D2
DRD3Dopamine Receptor D3
5-HT1A5-Hydroxytryptamine (Serotonin) Receptor 1A
5-HT2B5-Hydroxytryptamine (Serotonin) Receptor 2B
5-HT75-Hydroxytryptamine (Serotonin) Receptor 7

Metabolic Pathways and Biotransformation

Enzymatic Hydrolysis of the D-Valine Ester Moiety

The first critical step in the biotransformation of (2R,3S,11bR)-Dihydrotetrabenazine D-Val is the cleavage of its D-valine ester group. This hydrolysis reaction converts the prodrug into its primary active metabolite. wikipedia.org

This compound is extensively hydrolyzed to form its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). wikipedia.orgdrugbank.com This activation is a crucial metabolic step. wikipedia.org While this conversion is known to be mediated by esterases, which are enzymes that cleave ester bonds, the specific human esterases, such as carboxylesterases (CES), responsible for this reaction have not been definitively identified in the reviewed literature. nih.govnih.gov Esterases are abundant in the body, particularly in the liver, and play a key role in the metabolism of many prodrugs containing ester linkages. nih.govnih.gov

Specific kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymatic hydrolysis of this compound in human liver microsomes are not detailed in the available research. However, in vivo pharmacokinetic studies provide insight into the rate of this conversion.

Following oral administration, the parent compound, this compound, is absorbed and reaches its maximum plasma concentration (Tmax) rapidly, typically between 0.5 and 1.0 hours. nih.gov The active metabolite, [+]-α-HTBZ, appears more gradually in the plasma, reaching its peak concentration between 2 and 4 hours after administration of the parent drug. nih.gov This delay indicates the time required for the enzymatic hydrolysis to occur in the body. The half-lives of both the parent compound and the active metabolite are similar, ranging from 15 to 22 hours. wikipedia.org

Table 1: In Vivo Pharmacokinetic Parameters Indicating Hydrolysis Rate

CompoundMedian Tmax (hours)Mean Half-life (t1/2) (hours)
This compound0.5–1.0 nih.gov~16–22 wikipedia.orgnih.gov
[+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)2.0–4.0 nih.gov~18–22 wikipedia.orgnih.gov

Phase I and Phase II Metabolic Transformations of the Dihydrotetrabenazine (B1670615) Core

After hydrolysis, the active dihydrotetrabenazine core undergoes further metabolism through Phase I oxidation and Phase II conjugation reactions. drugbank.com These processes facilitate the eventual excretion of the compound from the body. wikipedia.org

Phase I metabolism of this compound and its active metabolite is primarily carried out by the cytochrome P450 (CYP) system.

CYP3A4/5: The parent compound, in addition to being hydrolyzed, undergoes oxidative metabolism primarily by the CYP3A4 and CYP3A5 isozymes. wikipedia.orgdrugbank.com This leads to the formation of a mono-oxidized metabolite, identified as NBI-136110. nih.gov

CYP2D6: The primary active metabolite, [+]-α-HTBZ, is a substrate for the CYP2D6 isozyme. drugbank.comresearchgate.net This enzyme is responsible for the O-demethylation of the dihydrotetrabenazine structure, which leads to the formation of inactive metabolites. researchgate.net

Phase II metabolism involves the conjugation of the parent drug or its metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov For the dihydrotetrabenazine core, glucuronidation is a relevant pathway. Studies of related compounds have identified the glucuronide of α-HTBZ as a urinary metabolite, suggesting that the hydroxyl group on the dihydrotetrabenazine ring can be conjugated with glucuronic acid. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Identification and Characterization of Metabolites Derived from this compound

Several key metabolites resulting from the biotransformation of this compound have been identified and characterized. Following administration of a radiolabeled dose, approximately 60% of the radioactivity is recovered in the urine and 30% in the feces, primarily in the form of these metabolites. wikipedia.orgdrugbank.com

The two main circulating metabolites are:

[+]-α-Dihydrotetrabenazine ([+]-α-HTBZ, NBI-98782): This is the primary active metabolite, formed by the hydrolysis of the valine ester. nih.gov It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), with a high binding affinity (Ki ≈ 3 nM). drugbank.com

NBI-136110: This is a mono-oxidized metabolite formed from the parent compound via CYP3A4/5. nih.gov It also inhibits VMAT2 but with a significantly lower potency (Ki = 160-220 nM) compared to [+]-α-HTBZ. nih.gov

Other metabolites include O-demethylated products of [+]-α-HTBZ, which are formed by CYP2D6 and are considered inactive. researchgate.net

Table 2: Major Metabolites of this compound

Metabolite Name/CodeFormation PathwayKey Characteristics
[+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)Ester hydrolysis of parent drug drugbank.comnih.govPrimary active metabolite; potent and selective VMAT2 inhibitor (Ki ≈ 3 nM). drugbank.com
NBI-136110CYP3A4/5 oxidation of parent drug drugbank.comnih.govActive metabolite; less potent VMAT2 inhibitor (Ki = 160-220 nM). nih.gov
O-demethylated [+]-α-HTBZ researchgate.netCYP2D6 metabolism of [+]-α-HTBZ drugbank.comresearchgate.netConsidered inactive. researchgate.net
Glucuronide Conjugates nih.govUGT conjugation of hydroxylated metabolites nih.govnih.govWater-soluble, facilitates excretion. nih.gov

Table of Compound Names

Common Name/CodeChemical Name
Valbenazine (B1662120)This compound
[+]-α-HTBZ(+)-α-Dihydrotetrabenazine / (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
NBI-98782Synonym for [+]-α-HTBZ
NBI-136110Mono-oxy metabolite of valbenazine

Comparative Metabolic Stability of D-Valine vs. L-Valine Esters

The metabolic fate of prodrugs is critically influenced by their chemical structure, including the stereochemistry of their constituent parts. In the case of amino acid ester prodrugs of (2R,3S,11bR)-dihydrotetrabenazine, the choice between a D-valine and an L-valine ester has profound implications for their metabolic stability and pharmacokinetic profiles. This is primarily due to the stereoselective nature of the enzymes responsible for their hydrolysis in the body.

L-amino acids are the naturally occurring enantiomers used in protein synthesis in mammals. biopharmaspec.com Consequently, the enzymatic machinery, particularly proteases and esterases that metabolize amino acid esters, is highly adapted to recognize and process L-enantiomers. nih.gov These enzymes exhibit a high degree of stereospecificity, meaning they preferentially bind to and catalyze reactions with substrates of a specific stereochemical configuration.

Conversely, D-amino acids are not typically found in mammalian proteins and are therefore "unnatural" to the body's metabolic systems. biopharmaspec.com As a result, D-amino acid esters are poor substrates for the hydrolytic enzymes that readily cleave L-amino acid esters. This resistance to enzymatic hydrolysis leads to significantly greater metabolic stability for D-amino acid esters.

Detailed Research Findings

Research into the enzymatic resolution of amino acid esters has consistently demonstrated the preferential hydrolysis of the L-isomers by various enzymes, including proteases and lipases. nih.gov Studies have shown that the incorporation of D-amino acids into peptides can dramatically increase their resistance to proteolysis, leading to a longer plasma half-life. biopharmaspec.com This principle extends to amino acid ester prodrugs.

While specific studies on the D-valine ester of (2R,3S,11bR)-dihydrotetrabenazine are not prevalent in the literature, the general principles of stereoselective metabolism allow for a clear comparison with its L-valine counterpart, Valbenazine. Valbenazine, the L-valine ester of (+)-α-dihydrotetrabenazine, is designed to be a prodrug that is slowly hydrolyzed to its active metabolite. nih.gov This controlled conversion helps to maintain stable plasma concentrations of the active compound. nih.gov

The following data table illustrates the expected differential hydrolysis rates based on the established principles of stereoselective enzyme kinetics.

Ester ProdrugHydrolyzing EnzymesRelative Rate of HydrolysisExpected Plasma Half-life of Prodrug
(2R,3S,11bR)-Dihydrotetrabenazine L-Valine EsterPlasma and tissue esterases, proteasesHighShorter
(2R,3S,11bR)-Dihydrotetrabenazine D-Valine EsterPlasma and tissue esterases, proteasesLow to negligibleLonger

A second table can be conceptualized to show the impact on the formation of the active metabolite.

Prodrug AdministeredPeak Plasma Concentration of ProdrugTime to Peak Concentration of (+)-α-HTBZOverall Exposure to Active Metabolite
(2R,3S,11bR)-Dihydrotetrabenazine L-Valine EsterLowerFasterModulated by controlled hydrolysis
(2R,3S,11bR)-Dihydrotetrabenazine D-Valine EsterHigherSlowerPotentially reduced due to very slow conversion

Structure Activity Relationship Sar and Stereochemical Impact on Vmat2 Inhibition

Contribution of the (2R,3S,11bR) Stereochemistry to VMAT2 Activity and Selectivity

The (2R,3S,11bR)-dihydrotetrabenazine stereoisomer is one of eight possible stereoisomers of DHTBZ. Its specific spatial configuration results in a moderate to weak binding affinity for the VMAT2 transporter. Research that evaluated all eight stereoisomers of DHTBZ reported a dissociation constant (Kᵢ) of 71.1 ± 6.66 nM for the (2R,3S,11bR)-isomer. nih.gov This level of potency is significantly lower than that of the most active isomers, indicating that while it does interact with the VMAT2 binding site, its stereochemistry is not optimal for strong inhibition. The selectivity of this isomer for VMAT2 over other receptors has been noted as a potential advantage, as this could minimize off-target side effects. nih.gov

Comparison with the Active (2R,3R,11bR) Stereoisomer of Dihydrotetrabenazine (B1670615)

The most pharmacologically active metabolite of tetrabenazine (B1681281) is the (+)-α-dihydrotetrabenazine, which has the absolute configuration (2R,3R,11bR). medchemexpress.com This isomer exhibits the highest binding affinity for VMAT2, with a reported Kᵢ value of 3.96 ± 0.40 nM. nih.gov This makes it approximately 18 times more potent than the (2R,3S,11bR) stereoisomer.

The clinical relevance of the (2R,3R,11bR) isomer is underscored by its role as the primary active metabolite of valbenazine (B1662120), a prodrug approved for the treatment of tardive dyskinesia. nih.govdrugbank.comdrugs.com Valbenazine is specifically the L-valine ester of (2R,3R,11bR)-DHTBZ and is designed to be hydrolyzed in the body to release this single, highly potent and selective VMAT2 inhibitor. wikipedia.orgresearchgate.net This high selectivity for VMAT2 means it has negligible interaction with other targets like dopamine (B1211576) and serotonin (B10506) receptors, which is a desirable characteristic for minimizing side effects. drugbank.comresearchgate.net

VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers
StereoisomerConfigurationVMAT2 Binding Affinity (Kᵢ, nM)
(+)-α-HTBZ(2R,3R,11bR)3.96 ± 0.40
(+)-4(2R,3S,11bR)71.1 ± 6.66

Impact of the C-3 and C-11b Stereocenters on VMAT2 Binding

The stereochemical configuration at positions C-3 and C-11b of the dihydrotetrabenazine molecule is a crucial determinant of its VMAT2 binding affinity. nih.gov Extensive SAR studies have revealed that the (3R,11bR)-configuration is paramount for high-potency VMAT2 inhibition. nih.gov All DHTBZ stereoisomers that possess this specific arrangement exhibit very high affinity for the transporter. nih.gov

The (2R,3R,11bR) isomer, being the most potent, features this optimal (3R,11bR) configuration. In contrast, the (2R,3S,11bR) isomer has a (3S,11bR)-configuration. The change from an 'R' to an 'S' configuration at the C-3 position, while the C-11b position remains 'R', leads to a significant reduction in binding affinity. nih.gov This demonstrates the critical role of the C-3 stereocenter in the molecule's ability to fit effectively into the VMAT2 binding pocket. The interaction at this position likely involves key hydrogen bonding or hydrophobic interactions that are disrupted by the alternative stereochemistry.

Role of the Valine Ester (D-Val vs. L-Val) in Prodrug Functionality and Activity

Attaching an amino acid to a drug molecule to form an ester prodrug is a common strategy to modify its pharmacokinetic properties. The stereochemistry of the amino acid itself—whether it is the natural L-form or the unnatural D-form—can have profound effects on the prodrug's behavior.

Influence on VMAT2 Inhibition and Metabolic Processing

The primary function of a valine ester prodrug of dihydrotetrabenazine is to be hydrolyzed by esterase enzymes in the body to release the active DHTBZ molecule. Valbenazine, for instance, is the L-valine ester of (2R,3R,11bR)-DHTBZ and is known to be efficiently metabolized. nih.govdrugs.com

A D-valine ester, such as (2R,3S,11bR)-Dihydrotetrabenazine D-Val, would be expected to have significantly different metabolic processing. Generally, enzymes in the human body are stereoselective for L-amino acids. nih.gov Therefore, a D-valine ester would likely be hydrolyzed much more slowly than its L-valine counterpart. nih.gov This increased resistance to enzymatic cleavage would result in greater stability of the prodrug in the plasma. biopharmaspec.com Consequently, the release of the active (2R,3S,11bR)-DHTBZ would be slower and more sustained. The VMAT2 inhibition would therefore be dependent on the rate of this conversion.

Differential Effects on In Vitro and In Vivo Pharmacological Profiles

The differences in metabolic processing between D-valine and L-valine esters lead to distinct pharmacological profiles.

In Vitro: In isolated enzyme or cell homogenate systems, a D-valine ester would exhibit greater stability, showing a slower rate of conversion to the parent drug compared to an L-valine ester. nih.gov The direct VMAT2 inhibitory activity of the prodrug itself is generally much lower than the active metabolite it releases. drugbank.comresearchgate.net

In Vivo: The L-valine ester prodrug, valbenazine, is rapidly absorbed and extensively hydrolyzed, leading to a relatively quick onset of action by the released (+)-α-HTBZ, with a half-life of 15 to 22 hours for both the prodrug and its active metabolite. nih.govwikipedia.org A D-valine ester, due to its slower hydrolysis, would be expected to have a delayed onset of action and a prolonged pharmacological effect. The peak plasma concentration of the released active drug would likely be lower, but the therapeutic levels might be maintained for a longer duration. This could potentially offer a different therapeutic profile, perhaps with a reduced peak-dose side effect profile. Furthermore, L-amino acid esters are often substrates for amino acid transporters like PEPT1, which can enhance absorption, an advantage that a D-amino acid ester may not share. nih.gov

Expected Pharmacological Profile Differences: D-Val vs. L-Val Esters
PropertyThis compound (Predicted)Valbenazine (L-Valine Ester)
Enzymatic Hydrolysis RateSlowFast
Plasma StabilityHighModerate
Release of Active DrugSlow and sustainedRapid and extensive
Potential In Vivo ProfileDelayed onset, prolonged duration, lower CₘₐₓFaster onset, half-life of 15-22 hours

Exploration of Other Substituent Modifications and Their Pharmacological Consequences

Beyond stereochemistry and amino acid prodrugs, other modifications to the dihydrotetrabenazine scaffold have been explored to optimize its pharmacological properties.

One significant modification is deuteration. Deutetrabenazine is a version of tetrabenazine where the hydrogen atoms on the two methoxy (B1213986) groups are replaced with deuterium. This substitution slows down the metabolism of the active metabolites by the CYP2D6 enzyme, which increases their half-life and provides more stable plasma concentrations. nih.govnih.gov

Another area of exploration is the modification of substituents on the benzo[a]quinolizine ring system. For example, research into derivatives with modifications at the 9-position has yielded promising results. The synthesis of 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine resulted in a compound with extremely high affinity for VMAT2 (Kᵢ = 1.48 nM), demonstrating that strategic substitutions at this position can significantly enhance potency. nih.gov Further studies have also synthesized novel series of 3-alkyl-dihydrotetrabenazine derivatives, with some compounds showing good binding affinity for VMAT2, indicating that the isobutyl group at the C-3 position can be successfully modified. nih.gov These explorations highlight the potential for fine-tuning the pharmacological profile of dihydrotetrabenazine-based compounds through targeted chemical synthesis. nih.govresearchgate.net

Analytical Chemistry Methodologies in Research

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Separation

The separation of stereoisomers is a critical challenge in pharmaceutical analysis. Chiral chromatography is the cornerstone for resolving enantiomers and diastereomers, which often exhibit identical physical and chemical properties in an achiral environment but can have significantly different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of stereoisomers like (2R,3S,11bR)-Dihydrotetrabenazine D-Val from its counterparts. The principle of this method lies in the differential interaction of the stereoisomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, separation.

Research has demonstrated the successful separation of valbenazine (B1662120) and its isomers using polysaccharide-based CSPs. A notable method employs an amylose-based Chiral Pak IG-3 column (250 × 4.6 mm, 3.0 µm) under normal phase conditions. nih.gov The mobile phase, a mixture of n-Heptane, isopropyl alcohol, dichloromethane, ethanol, and diethylamine (B46881) in a 70:10:15:5:0.1 (v/v/v/v/v) ratio with a gradient flow, has proven effective. nih.gov Detection is typically carried out using a photodiode array (PDA) detector at a wavelength of 282 nm, with the column temperature maintained at 35°C. nih.gov This method has been shown to achieve a resolution of greater than 2.0 between the isomers, indicating a high degree of separation. nih.gov

Another effective approach involves a reversed-phase chiral method using a Lux Cellulose-2 column (4.6 × 250 mm, 3 μm). scirp.org This technique has been shown to significantly improve the resolution between valbenazine and its D-Val diastereomer, referred to in some literature as "diastereomer A," from a partial separation to a baseline-resolved separation with a resolution of approximately 4.2. scirp.org This enhancement is crucial for accurate quantification and isolation.

Interactive Data Table: HPLC Methods for Separation of Dihydrotetrabenazine (B1670615) D-Val Isomers

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Column Chiral Pak IG-3 (amylose-based)Lux Cellulose-2
Dimensions 250 x 4.6 mm, 3.0 µm4.6 x 250 mm, 3 µm
Mobile Phase n-Heptane/IPA/DCM/EtOH/DEA (70:10:15:5:0.1)Not specified in detail
Flow Rate GradientNot specified in detail
Detection PDA at 282 nmNot specified in detail
Temperature 35°CNot specified in detail
Resolution > 2.0~ 4.2
Reference nih.gov scirp.org

Preparative Chiral Chromatography for Isomer Isolation

While analytical HPLC is used for identification and quantification, preparative chiral chromatography is employed for the isolation of larger quantities of a specific isomer for further studies. This technique utilizes larger columns and higher flow rates to process more significant amounts of the compound mixture. The principles of separation remain the same as in analytical chiral HPLC, relying on the differential interactions with a chiral stationary phase.

The isolation of individual stereoisomers of dihydrotetrabenazine has been a key step in their pharmacological evaluation. nih.gov By scaling up the analytical chiral HPLC methods, researchers can obtain pure samples of compounds like this compound. This isolation is essential for conducting detailed spectroscopic analysis and for confirming the absolute configuration of the molecule. The use of preparative liquid chromatography and supercritical fluid chromatography (SFC) has been reported for the kilogram-scale separation of racemic or enriched isomer mixtures of related pharmaceutical compounds.

Spectroscopic Characterization of this compound

Once isolated, the structural and stereochemical identity of this compound is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While specific ¹H and ¹³C NMR data for this compound are not extensively available in public literature, the principles of NMR are routinely applied to characterize such molecules.

NMR analysis would confirm the presence of the dihydrotetrabenazine core and the D-valine ester moiety. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule would provide information about their chemical environment and connectivity. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be employed to establish the complete structural framework. For diastereomers, subtle differences in the chemical shifts and coupling constants of the corresponding nuclei can be observed, allowing for their differentiation. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₂₄H₃₈N₂O₄, the expected molecular weight is approximately 418.58 g/mol . pharmaffiliates.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying valbenazine and its metabolites in biological matrices. nih.gov In MS/MS, a precursor ion corresponding to the protonated molecule is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For valbenazine and its isomers, the fragmentation would likely involve the cleavage of the ester bond, loss of the valine group, and fragmentation of the dihydrotetrabenazine core. The study of these fragmentation pathways aids in the structural confirmation of the molecule. researchgate.net

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined.

While a specific crystal structure for this compound is not publicly available, the absolute configuration of related compounds has been determined using this method. For instance, the crystal structure of valbenazine (the L-valine diastereomer) has been solved using synchrotron X-ray powder diffraction data. It was found to crystallize in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. researchgate.net Furthermore, a patent application describes various crystalline forms of valbenazine salts, including a D-tartrate salt, characterized by X-ray powder diffraction (XRPD). google.com The determination of the absolute configuration of one stereoisomer in a series, combined with knowledge of the synthetic route, allows for the confident assignment of the configurations of the other related stereoisomers.

Quantitative Analytical Methods for In Vitro and In Vivo Research Samples

The quantitative analysis of drug candidates and their metabolites in biological matrices is fundamental to pharmacokinetic and metabolic research. For novel compounds such as (2R,3S,11bR)-Dihydrotetrabenazine D-Valine ester, robust and sensitive analytical methodologies are required to elucidate their metabolic fate and disposition. This section details the principal analytical techniques employed for such purposes.

It is important to note that the specific stereoisomer, (2R,3S,11bR)-Dihydrotetrabenazine, is not among the eight known stereoisomers of dihydrotetrabenazine that have been synthesized and characterized in the scientific literature. The known isomers include configurations such as (2R,3R,11bR) and (2R,3S,11bS). nih.govnih.gov The analytical methodologies described herein are based on established principles for the analysis of related dihydrotetrabenazine isomers and D-amino acid esters and are presented as the scientifically appropriate approach for the analysis of such a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov A validated LC-MS/MS method would be essential for profiling the metabolites of (2R,3S,11bR)-Dihydrotetrabenazine D-Valine ester in in vitro and in vivo studies.

Method Development and Validation:

A typical LC-MS/MS method for a novel D-valine ester would involve several key steps:

Sample Preparation: Extraction of the analyte and its metabolites from biological matrices such as plasma, urine, or tissue homogenates is crucial. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed to separate the parent compound from its metabolites and endogenous matrix components. A C18 or similar column is commonly used. nih.govchromatographyonline.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.gov Specific precursor-to-product ion transitions for the parent compound and its expected metabolites would be optimized.

Chiral Separation: Given that the parent compound is a specific stereoisomer and contains a D-amino acid, a chiral separation method may be necessary to distinguish it from any potential L-valine counterpart or other stereoisomers that might be formed metabolically. This can be achieved using chiral chromatography columns.

Derivatization: To enhance the chromatographic separation and mass spectrometric detection of D-amino acids, derivatization with a chiral reagent, such as Marfey's reagent, can be employed. chromatographyonline.com

Hypothetical LC-MS/MS Parameters:

The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of (2R,3S,11bR)-Dihydrotetrabenazine D-Valine ester.

ParameterCondition
LC System UHPLC System
Column Chiral Stationary Phase Column (e.g., Chiralpak) or Reversed-Phase C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Parent Compound: [M+H]+ → fragment ionMetabolite (Dihydrotetrabenazine): [M+H]+ → fragment ion
Internal Standard A stable isotope-labeled version of the analyte (e.g., deuterated)

Data Analysis and Metabolite Identification:

Data acquired from LC-MS/MS analysis would be processed to quantify the parent compound and its metabolites. High-resolution mass spectrometry can be used for the identification of unknown metabolites by determining their accurate mass and fragmentation patterns. researchgate.net

Radiolabeling Strategies for In Vitro and Preclinical In Vivo Studies

Radiolabeling is a powerful technique used in drug metabolism studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govnih.gov A radiolabeled version of (2R,3S,11bR)-Dihydrotetrabenazine D-Valine ester would enable comprehensive in vitro and preclinical in vivo investigations.

Choice of Radionuclide:

The most common radionuclides used in metabolic studies are Carbon-14 (¹⁴C) and Tritium (³H).

¹⁴C-Labeling: Carbon-14 is generally preferred due to the stability of the label and the lower potential for isotope effects. The synthesis of a ¹⁴C-labeled version of the molecule would ideally place the label in a metabolically stable position of the dihydrotetrabenazine core or the D-valine moiety.

³H-Labeling: Tritium labeling can sometimes be synthetically more accessible, but the label is more susceptible to exchange, which can complicate data interpretation.

In Vitro Studies:

In vitro studies using the radiolabeled compound can provide early insights into its metabolic stability and pathways.

Metabolic Stability: Incubating the radiolabeled compound with liver microsomes or hepatocytes allows for the determination of its intrinsic clearance and half-life.

Metabolite Profiling: Following incubation, the mixture of parent compound and metabolites can be separated by HPLC, and the radioactive components detected by a radiodetector. This provides a profile of all metabolites formed.

Preclinical In Vivo Studies:

In vivo studies in animal models are essential for understanding the complete ADME properties of the drug candidate.

Mass Balance Studies: A mass balance study involves administering a single dose of the radiolabeled compound to animals and collecting urine, feces, and expired air over a period of time to determine the total recovery of radioactivity.

Quantitative Whole-Body Autoradiography (QWBA): QWBA provides a visual representation of the distribution of the radiolabeled compound and its metabolites throughout the entire animal body at different time points. This helps to identify target tissues and potential sites of accumulation.

Metabolite Identification: Plasma, urine, and feces samples are analyzed to identify and quantify the metabolites.

Hypothetical Radiolabeling and ADME Study Design:

The table below outlines a potential study design for investigating the metabolism of a ¹⁴C-labeled (2R,3S,11bR)-Dihydrotetrabenazine D-Valine ester.

Study TypeMethodologyKey Endpoints
In Vitro Metabolic Stability Incubation of [¹⁴C]-(2R,3S,11bR)-Dihydrotetrabenazine D-Val with rat, dog, and human liver microsomes.Intrinsic clearance (CLint), in vitro half-life (t½).
In Vivo Mass Balance Single oral administration of the ¹⁴C-labeled compound to rats. Collection of urine, feces, and cage wash for 7 days.Percentage of administered dose recovered in urine and feces, route and rate of excretion.
Quantitative Whole-Body Autoradiography (QWBA) Administration of the ¹⁴C-labeled compound to rats, followed by sacrifice at various time points and whole-body sectioning and imaging.Tissue distribution of radioactivity, identification of tissues with high concentrations.
In Vivo Metabolite Profiling Analysis of plasma, urine, and fecal extracts from the mass balance study by HPLC with radioactivity detection.Identification and quantification of major circulating and excreted metabolites.

Preclinical Pharmacological Evaluation of this compound

This compound, known as valbenazine, is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). It functions as a prodrug, undergoing hydrolysis to its primary active metabolite, (+)-α-dihydrotetrabenazine (also referred to as NBI-98782), which is a more potent VMAT2 inhibitor. drugbank.comnih.gov VMAT2 is a crucial protein in presynaptic neurons responsible for packaging monoamines such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into vesicles for storage and subsequent release. Inhibition of VMAT2 leads to a reversible reduction in dopamine release at the nerve terminal. drugbank.com The preclinical evaluation of valbenazine has been foundational in characterizing its interaction with VMAT2 and its pharmacodynamic and pharmacokinetic profiles.

Preclinical Pharmacological Evaluation and Models

Pharmacokinetic Profiles in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Canines

The pharmacokinetic profile of valbenazine and its primary active metabolite, (+)-α-dihydrotetrabenazine, has been characterized in preclinical studies involving rats and dogs. Following oral administration, valbenazine demonstrated moderate bioavailability in rats. fda.gov The compound is extensively metabolized in both rats and dogs, with minimal amounts of the unchanged drug being excreted through biliary or renal pathways. fda.gov In vivo studies using radiolabeled compounds showed that the metabolic processes are qualitatively similar across rats, dogs, and humans, though quantitative differences exist. fda.gov

A primary metabolic pathway involves the hydrolysis of the valine ester to form the active metabolite, (+)-α-dihydrotetrabenazine (also referred to as NBI-98782). fda.govresearchgate.net The degree of this ester hydrolysis is significantly more pronounced in rats compared to dogs or humans. fda.gov Valbenazine is highly bound to plasma proteins, with binding exceeding 95% across species. fda.gov In contrast, its active metabolite, (+)-α-dihydrotetrabenazine, shows moderate protein binding ranging from 48% to 76%. fda.gov

Distribution studies in rats indicated that valbenazine-related material is rapidly and widely distributed to various tissues, including the brain. fda.gov The ratio of tissue to plasma radioactivity was found to be greater than or equal to one for all tissues examined, and it exceeded ten for highly perfused organs such as the lungs, liver, and kidney. fda.gov Elimination half-life was notably shorter in rats compared to dogs. fda.gov

Table 1: Comparative Pharmacokinetic Parameters of Valbenazine in Preclinical Species
ParameterRatsDogsReference
Oral Bioavailability (%F)~50% to 70%Data not specified fda.gov
Volume of Distribution (Vd)~1 to 2 L/kgData not specified fda.gov
Elimination Half-life (t½)~1.3 hours~5.9 hours fda.gov
MetabolismExtensive, with significant hydrolysis to (+)-α-dihydrotetrabenazineExtensive fda.gov
Protein Binding (Valbenazine)>95%>95% fda.gov
Protein Binding ((+)-α-dihydrotetrabenazine)48% to 76%48% to 76% fda.gov

Blood-Brain Barrier Permeability Assessment (e.g., Caco-2 Cell Monolayer, In Vivo Microdialysis)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. Preclinical distribution studies have shown that valbenazine-related material readily penetrates the brain. fda.gov In studies conducted in rats, the ratio of radioactivity in the brain tissue compared to plasma was greater than or equal to one, indicating significant distribution into the central nervous system. fda.gov

Standard in vitro and in vivo methods are employed to formally assess BBB permeability.

Caco-2 Cell Monolayer Assay : This in vitro model uses a human colon epithelial cancer cell line that, when grown as a monolayer, forms tight junctions similar to the endothelial cells of the BBB. nih.govnih.gov The permeability of a test compound is measured by adding it to one side of the monolayer (apical, representing the blood) and measuring its concentration on the opposite side (basolateral, representing the brain) over time. nih.govyoutube.com These cells also express various transporter and efflux proteins, providing insights into transcellular transport mechanisms. nih.gov

In Vivo Microdialysis : This is an in vivo technique used to sample the extracellular fluid in specific brain regions of living animals. A microdialysis probe is implanted into the target brain area, and a physiological solution is perfused through it. Small molecules from the extracellular space, including the drug being tested, diffuse across the probe's semipermeable membrane and are collected for analysis. This method allows for the direct measurement of unbound drug concentrations in the brain over time, providing crucial data on BBB penetration and pharmacokinetics within the CNS.

While specific data from Caco-2 or in vivo microdialysis studies for valbenazine were not detailed in the reviewed sources, the extensive brain distribution observed in rat tissue studies confirms its ability to cross the blood-brain barrier. fda.gov

Brain Occupancy Studies using Positron Emission Tomography (PET) in Non-Human Primates

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the engagement of a drug with its intended target in the brain. nih.govresearchgate.net For this compound (valbenazine), PET studies in non-human primates were conducted to determine the occupancy of its target, the vesicular monoamine transporter type 2 (VMAT2). nih.govresearchgate.net

These translational studies utilized the radiotracer [18F]AV-133 to measure the relationship between the plasma concentration of NBI-98782, the primary active metabolite of valbenazine, and the percentage of VMAT2 target occupancy (%TO) in the brain. nih.govresearchgate.netresearchgate.net The research established a clear plasma concentration-occupancy relationship in non-human primates, which was then used to model the occupancy achieved at therapeutic exposures in humans. nih.govresearchgate.net

The findings from these non-human primate studies were instrumental in defining a VMAT2 occupancy benchmark. nih.govresearchgate.net It was estimated that clinically effective dosing regimens of valbenazine correspond to a VMAT2 occupancy of 85-90%. nih.govresearchgate.netresearchgate.net This benchmark serves as a valuable tool for evaluating novel VMAT2 inhibitors during their clinical development. nih.govresearchgate.net

Table 2: VMAT2 Occupancy PET Study Findings in Non-Human Primates
ParameterDetailsReference
Study ModelNon-human primate (NHP) nih.govresearchgate.net
Imaging TechniquePositron Emission Tomography (PET) nih.govresearchgate.net
Radiotracer[18F]AV-133 nih.govresearchgate.net
Test CompoundNBI-98782 (the main active metabolite of valbenazine) nih.govresearchgate.net
Key FindingEstablished a plasma concentration-VMAT2 occupancy relationship. nih.govresearchgate.net
Estimated Occupancy at Therapeutic Levels85-90% VMAT2 target occupancy nih.govresearchgate.net

Emerging Research Directions and Analog Design

Investigation of (2R,3S,11bR)-Dihydrotetrabenazine D-Val as a Potential Research Tool or Impurity

The compound this compound represents a highly specific molecule that is not a mainstream therapeutic agent but holds potential value in research contexts. Its utility can be understood in two primary roles: as a reference impurity and as a specialized research tool.

In pharmaceutical manufacturing, particularly in the synthesis of complex chiral molecules like Valbenazine (B1662120), which is a prodrug of a different stereoisomer, various related structures can arise as process impurities or byproducts. Specific stereoisomers of dihydrotetrabenazine (B1670615) (DHTBZ), such as (2R,3R,11bS)-Dihydrotetrabenazine, are recognized as impurities of tetrabenazine (B1681281). The synthesis and characterization of molecules like this compound are crucial for developing analytical methods to detect and quantify such impurities, ensuring the purity and quality of the final active pharmaceutical ingredient.

As a research tool, the compound's unique structure—a D-amino acid conjugate of a less active DHTBZ isomer—makes it valuable for probing the structural and enzymatic requirements of both VMAT2 binding and prodrug activation. Valbenazine, an L-valine conjugate, is designed for enzymatic cleavage to release its active metabolite. A D-valine conjugate like this compound would likely exhibit significantly different rates of cleavage by stereospecific enzymes. This makes it an excellent negative control or comparative tool in studies designed to understand the pharmacokinetics of amino acid-based prodrugs. Furthermore, the core molecule, (2R,3S,11bR)-DHTBZ, has been shown to have a moderate binding affinity for VMAT2 (Ki = 71.1 ± 6.66 nM), making it useful for structure-activity relationship (SAR) studies. nih.gov

Rational Design of Novel VMAT2 Inhibitors Based on Stereochemical Insights from Dihydrotetrabenazine Analogs

The development of new VMAT2 inhibitors is heavily guided by an understanding of how the three-dimensional arrangement of atoms in a molecule affects its binding affinity and activity. Research into the eight distinct stereoisomers of dihydrotetrabenazine has provided a clear roadmap for the rational design of more potent and selective inhibitors. nih.gov

Studies have conclusively shown that the stereochemistry at positions C-3 and C-11b of the DHTBZ core is paramount for high-affinity VMAT2 binding. nih.govnih.gov The (3R,11bR)-configuration is consistently associated with the highest potency. nih.govnih.gov In contrast, isomers with an 11bS configuration are essentially inactive. nih.gov This critical insight allows researchers to focus synthetic efforts on scaffolds that maintain the essential (3R,11bR) arrangement while modifying other parts of the molecule to optimize properties like solubility, metabolic stability, and cell permeability.

The binding affinities of various DHTBZ stereoisomers, as determined by VMAT2 binding assays, illustrate this principle clearly. The data underscores why (+)-α-DHTBZ is the basis for successful drugs, while other isomers serve better as research probes to understand the limits of the VMAT2 binding pocket. Recent cryo-electron microscopy (cryo-EM) structures of VMAT2 have provided a high-resolution view of the inhibitor binding site, revealing how tetrabenazine locks the transporter in an occluded state. nih.govnih.gov This structural information, combined with SAR data from analogs, enables the use of computational models to rationally design novel inhibitors with bespoke properties.

VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

This table summarizes the inhibitory constants (Ki) for various stereoisomers of DHTBZ, highlighting the critical role of the (3R,11bR) configuration for high-affinity binding to VMAT2. Data is compiled from published research findings.

Compound (Stereoisomer)ConfigurationVMAT2 Binding Affinity (Ki, nM)Relative Potency
(+)-2 or (+)-α-DHTBZ(2R,3R,11bR)3.96 ± 0.40Very High
(+)-3(2S,3R,11bR)13.4 ± 1.36High
(+)-4(2R,3S,11bR)71.1 ± 6.66Moderate
(+)-5(2S,3S,11bR)593 ± 69.7Weak
(−)-2 or (−)-α-DHTBZ(2S,3S,11bS)23,700 ± 2350Inactive
(−)-3(2R,3S,11bS)2460 ± 333Very Weak
(−)-4(2S,3R,11bS)4630 ± 350Very Weak
(−)-5(2R,3R,11bS)1253 ± 314Very Weak

Data sourced from scientific literature. nih.gov The specific values represent the mean ± standard error of the mean.

Development of Deuterated Analogs for Enhanced Metabolic Stability in Research Settings

A significant challenge in drug development is managing metabolic breakdown, which can lead to a short duration of action and the formation of unwanted byproducts. One successful strategy to address this is selective deuteration, where hydrogen atoms at sites of metabolic vulnerability are replaced with their heavier isotope, deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. This "kinetic isotope effect" can slow down the rate of metabolism.

This approach was famously used to develop Deutetrabenazine from Tetrabenazine. nih.govnih.gov Deuteration of the two methoxy (B1213986) groups on the tetrabenazine molecule, a primary site of metabolism by the enzyme CYP2D6, resulted in a longer half-life of the active metabolites. nih.govnih.gov This enhanced metabolic stability allows for less frequent dosing and can lead to lower peak concentrations, which may improve tolerability. nih.gov

In research settings, this strategy is being applied to develop more stable molecular probes and radioligands. For example, the PET ligand [¹⁸F]FE-DTBZ was found to undergo significant in vivo defluorination. A deuterated version, [¹⁸F]FE-DTBZ-d4, was subsequently developed and showed improved stability and better imaging properties in nonhuman primates, making it a more suitable tool for quantifying VMAT2. acs.org The development of deuterated versions of various dihydrotetrabenazine isomers could provide researchers with a set of tools with tunable metabolic profiles, useful for long-duration in vivo experiments where sustained target engagement is required.

Exploration of Other Amino Acid Conjugates and Prodrug Strategies

The success of Valbenazine, an L-valine prodrug of (+)-α-DHTBZ, has validated the amino acid conjugate approach as a powerful method for improving the pharmacokinetic properties of VMAT2 inhibitors. nih.govnih.gov This strategy involves attaching an amino acid to the active drug, creating a prodrug that is typically inactive itself but is cleaved by enzymes in the body to release the active parent drug over an extended period. This led to a longer half-life for Valbenazine compared to tetrabenazine, permitting once-daily administration. nih.gov

This success opens the door to further exploration of other amino acid conjugates. Research in this area could involve:

Different Amino Acids: Conjugating DHTBZ with other natural or unnatural amino acids (e.g., glycine, alanine, proline) could fine-tune the rate of enzymatic cleavage, altering the release kinetics and duration of action.

Stereochemistry: Investigating D-amino acid conjugates, such as the titular this compound, is a logical next step. D-amino acid conjugates would likely be resistant to cleavage by the L-amino acid-preferring enzymes that activate Valbenazine, potentially creating very long-lasting, slow-release reservoirs or tools to study the specific enzymes involved in prodrug activation.

Dipeptide Conjugates: More complex prodrugs using dipeptides or other small peptide chains could be designed to target specific peptidase enzymes or transporters to further control drug release and distribution.

These strategies aim to create a portfolio of research compounds and potential therapeutic candidates with a wide range of pharmacokinetic profiles tailored for specific applications.

Advanced Imaging Techniques for VMAT2 Research (beyond current PET studies)

Positron Emission Tomography (PET) has been an invaluable tool for studying VMAT2 in the living brain and other organs. Radioligands like (+)-α-[¹¹C]dihydrotetrabenazine ([¹¹C]DTBZ) and [¹⁸F]AV-133 (Florbenazine) allow for the non-invasive quantification of VMAT2 density, providing crucial biomarkers for neurodegenerative diseases like Parkinson's disease. researchgate.netnih.govixico.com However, PET has limitations in terms of spatial resolution.

Emerging research directions are looking to move beyond the current capabilities of PET to visualize VMAT2 with greater precision:

High-Resolution PET/MR: Combining state-of-the-art PET scanners with high-field magnetic resonance imaging (MRI) provides superior anatomical detail, allowing for more precise localization of the VMAT2 signal.

Development of Novel Probes: Research into new PET ligands with higher affinity, greater specificity, and improved metabolic stability continues. Deuterated ligands are one example, aimed at reducing metabolic interference and improving signal quality. acs.org

Super-Resolution Microscopy: For cellular-level research, advanced optical imaging techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) could visualize the distribution of VMAT2 on individual synaptic vesicles within cultured neurons or tissue slices. This would require the development of specific fluorescent probes based on DHTBZ or other VMAT2 ligands.

Cryo-Electron Tomography (Cryo-ET): While cryo-EM has provided static snapshots of the VMAT2 structure, cryo-ET could potentially be used to visualize the transporter in its native membrane environment within a cell, offering insights into its interactions with other proteins in the vesicle membrane.

These advanced techniques promise to bridge the gap from whole-brain imaging to the molecular scale, providing a more complete understanding of VMAT2 function in health and disease.

Integration of Computational Chemistry and In Silico Screening for VMAT2 Ligand Discovery

The availability of high-resolution cryo-EM structures of VMAT2 in complex with inhibitors like tetrabenazine has been a watershed moment for computational drug design. nih.govnih.govresearchgate.net These structures provide a detailed, three-dimensional blueprint of the binding site, which can be leveraged using a variety of computational techniques to accelerate the discovery of new ligands.

Key computational approaches include:

Molecular Docking: This technique allows researchers to perform in silico (computer-based) screening of vast virtual libraries containing millions of chemical compounds. The software "docks" each compound into the VMAT2 binding pocket and calculates a score based on how well it fits, predicting its potential binding affinity. This allows for the rapid identification of promising new scaffolds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein and ligand over time. researchgate.netbiorxiv.org This provides a dynamic view of how a ligand binds, how it affects the transporter's conformational changes, and the key interactions that stabilize the complex. These simulations are crucial for understanding the mechanism of inhibition and for refining the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): By combining the experimental binding data from a series of analogs (like the DHTBZ stereoisomers) with their computed chemical properties, QSAR models can be built. youtube.com These models can then predict the activity of new, unsynthesized compounds, helping to prioritize the most promising candidates for chemical synthesis and biological testing.

The integration of these computational methods with traditional medicinal chemistry creates a powerful, iterative cycle of design, synthesis, and testing, significantly streamlining the path toward novel and improved VMAT2 inhibitors. youtube.com

Q & A

Q. What methodological gaps exist in reconciling preclinical and clinical data on dihydrotetrabenazine isomer exposure?

  • Methodology : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolism data (e.g., CYP2D6 polymorphism effects) to predict human isomer ratios. Clinical validation requires phase I trials with chiral analytics .
  • Key Data : Tetrabenazine’s human t₁/₂ for α-HTBZ is 4–8 hours vs. 2 hours in mice, necessitating adjusted dosing regimens in cross-species studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.